![molecular formula C17H13F3N2O4 B2969613 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 851989-19-0](/img/structure/B2969613.png)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an oxazolone ring and a trifluoromethoxy group attached to a phenyl ring . Oxazolones are significant in the fields of organic synthesis and drug development . The trifluoromethoxy group is a chemical group where the hydrogen atoms of a methoxy group are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A method has been reported for the synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Molecular Structure Analysis
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Research has explored compounds with similar structural motifs for their potential in treating various diseases. For instance, studies on neurokinin-1 receptor antagonists, which share a resemblance in structural complexity and design strategies, have shown efficacy in preclinical tests relevant to emesis and depression (Harrison et al., 2001). Another investigation into the antioxidant and anticancer activities of novel derivatives, including similar structural frameworks, found certain compounds to exhibit significant efficacy against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Molecular Structure and Synthesis
The structural analysis and synthesis of complex molecules with similar backbones to our compound of interest have been a focus of several studies. For example, the electron impact mass spectra analysis of 2‐[acyl(alkyl)amino]oxazoles offered insights into the mass spectral behavior and cleavage patterns of these compounds (Mallen et al., 1979). Moreover, novel synthetic routes have been developed to create 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the versatility and potential of similar structures in creating biologically active compounds (Ahmed et al., 2016).
Antimicrobial and Antioxidant Activity
Compounds with structural elements akin to "3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide" have been investigated for their antimicrobial and antioxidant properties. A study synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, showing promising antioxidant activity against several human cell lines, which could be relevant for the compound if its activity aligns with these findings (Kaushik & Luxmi, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOETWQDSZANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

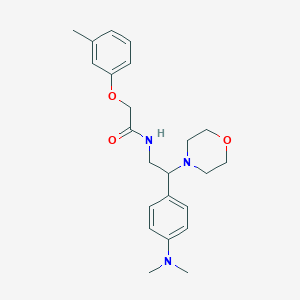
![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)
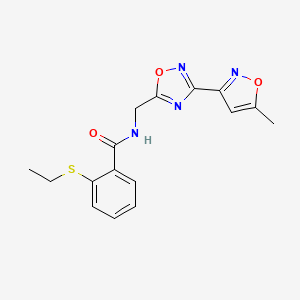
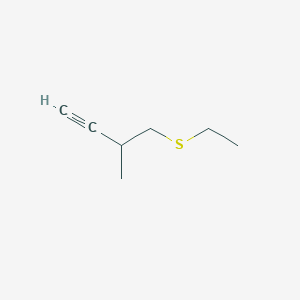
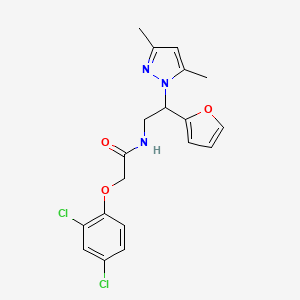
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
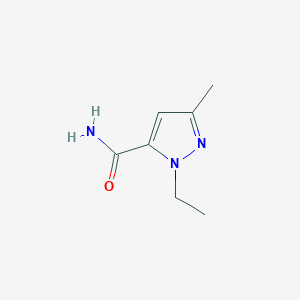
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
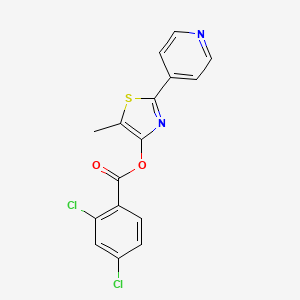
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
